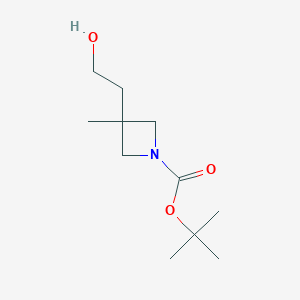

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate is a chemical compound that features a tert-butyl group, a hydroxyethyl group, and an azetidine ring

Méthodes De Préparation

The synthesis of tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate typically involves the use of tert-butyl esters and azetidine derivatives. One common method involves the reaction of tert-butyl 3-methyl-azetidine-1-carboxylate with 2-bromoethanol under basic conditions to introduce the hydroxyethyl group. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques such as column chromatography .

Analyse Des Réactions Chimiques

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyethyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution with various nucleophiles.

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate is widely utilized as a building block in the synthesis of complex organic molecules:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceuticals, enabling the creation of compounds with specific biological activities. For instance, its azetidine structure can be modified to develop drugs targeting specific diseases .

- Polymer Chemistry : The compound can undergo polymerization reactions, contributing to the development of new materials with enhanced properties .

Medicinal Chemistry

The biological activity of this compound is notable, particularly its potential in drug discovery:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Properties : Research has shown that derivatives of this compound may inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Material Science

In material science, this compound is used to develop advanced materials:

- Polymers : The compound's ability to form stable polymers makes it valuable in creating materials that require specific mechanical or thermal properties .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry:

- Agrochemicals : It is involved in the synthesis of pesticides and herbicides, contributing to formulations that improve crop yields while minimizing environmental impact .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing novel antimicrobial agents derived from this compound demonstrated its effectiveness against resistant bacterial strains. The synthesized compounds exhibited significant antibacterial activity, leading to further exploration in medicinal chemistry for antibiotic development.

Case Study 2: Polymerization Processes

Research into the polymerization behavior of this compound revealed its potential as a monomer for creating high-performance polymers. The study utilized various initiators and solvents to optimize reaction conditions, resulting in polymers with desirable thermal and mechanical properties.

Mécanisme D'action

The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds with biological targets, while the azetidine ring can provide structural rigidity and specificity in binding interactions.

Comparaison Avec Des Composés Similaires

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate can be compared with other similar compounds such as:

tert-Butyl 3-methyl-azetidine-1-carboxylate: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.

tert-Butyl 3-(2-chloroethyl)-3-methyl-azetidine-1-carboxylate: Contains a chloroethyl group instead of a hydroxyethyl group, which can undergo different types of chemical reactions.

tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate: Contains an aminoethyl group, which can participate in different types of interactions and reactions compared to the hydroxyethyl group.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research.

Activité Biologique

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate (CAS No. 152537-03-6) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C10H19NO3, with a molecular weight of 201.26 g/mol. The compound features a tert-butyl group, a hydroxyl group, and an azetidine ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| InChI Key | PIEFOIGZJZFQQJ-UHFFFAOYSA-N |

| H-bond Acceptors | 3 |

| H-bond Donors | 1 |

Biological Activity

Research has indicated that compounds with azetidine structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in the following areas:

1. Anticancer Activity

In vitro studies have shown that azetidine derivatives can induce apoptosis in cancer cells. For instance, a study measuring the effects of related compounds on breast cancer cell lines demonstrated significant induction of apoptosis as measured by activated caspase-3 levels .

2. Antimicrobial Properties

A subset of azetidine derivatives has been evaluated for their antimicrobial effects against various pathogens. While specific data on this compound is limited, related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines . The mechanism often involves modulation of signaling pathways associated with inflammation.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of various azetidine derivatives, including this compound. The compound was tested against several cancer cell lines, including MDA-MB-231 and Hs578T. Results indicated that treatment led to a significant reduction in cell viability and increased apoptotic markers at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of azetidine derivatives. While direct testing on this compound was not reported, related compounds exhibited Minimum Inhibitory Concentrations (MICs) below 50 µg/mL against common pathogens like E. coli and S. aureus, suggesting potential for similar activity in this compound .

Propriétés

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)-3-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,8-12)5-6-13/h13H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDFNBZTWPPTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.